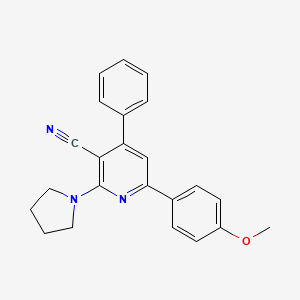![molecular formula C16H25O4P B15165963 Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate CAS No. 190008-36-7](/img/structure/B15165963.png)
Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate is a chemical compound belonging to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a propylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the 3-oxo-3-(4-propylphenyl)propyl group. One common method involves the use of diethyl phosphite and a ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as trifluoroboron etherate, at elevated temperatures (80-90°C) for an extended period (e.g., 16 hours) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of new phosphonate compounds with different functional groups.
科学的研究の応用
Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate derivatives and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme inhibitors and other biologically active molecules.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate involves its interaction with molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to act as an inhibitor or modulator of enzyme activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.
類似化合物との比較
Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate can be compared with other similar compounds, such as:
Diethyl [3-aminopropyl]phosphonate: This compound has an amino group instead of a ketone group, leading to different reactivity and applications.
Diethyl [3-oxo-3-(4-methylphenyl)propyl]phosphonate: The presence of a methyl group instead of a propyl group can affect the compound’s physical and chemical properties.
Diethyl [3-oxo-3-(4-ethylphenyl)propyl]phosphonate: Similar to the methyl derivative, the ethyl group can influence the compound’s behavior in reactions and applications.
特性
CAS番号 |
190008-36-7 |
|---|---|
分子式 |
C16H25O4P |
分子量 |
312.34 g/mol |
IUPAC名 |
3-diethoxyphosphoryl-1-(4-propylphenyl)propan-1-one |
InChI |
InChI=1S/C16H25O4P/c1-4-7-14-8-10-15(11-9-14)16(17)12-13-21(18,19-5-2)20-6-3/h8-11H,4-7,12-13H2,1-3H3 |
InChIキー |
PVLLSHLBVPRUKO-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C(=O)CCP(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


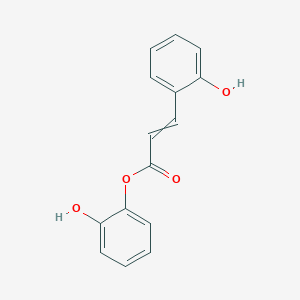
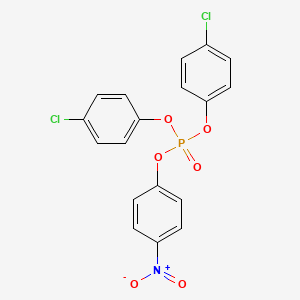
![Thiourea, N-[2-(ethenyloxy)ethyl]-N'-[3-(triethylsilyl)propyl]-](/img/structure/B15165890.png)
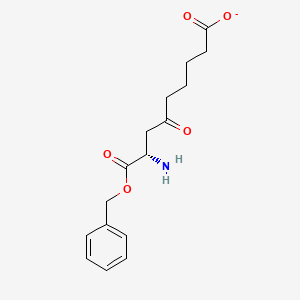
![1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B15165903.png)
![5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B15165911.png)
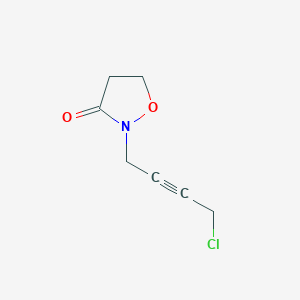
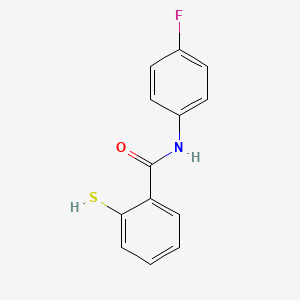
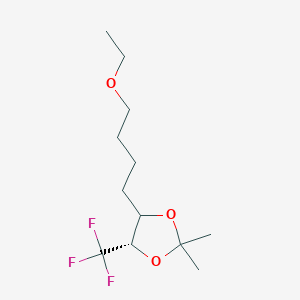

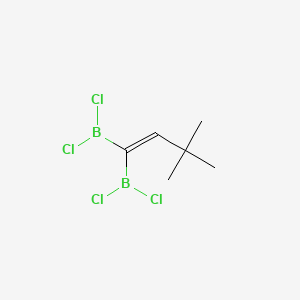
![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)
